1-(2,4,5-Trifluorophenyl)propan-2-one
Overview
Description
1-(2,4,5-Trifluorophenyl)propan-2-one, also known as trifluoromethylphenyl ketone, is a synthetic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one group. The trifluoromethyl group imparts unique chemical properties, making it highly reactive and useful for various research purposes.
Preparation Methods
The synthesis of 1-(2,4,5-Trifluorophenyl)propan-2-one typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a suitable reagent to form the desired ketone . One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
1-(2,4,5-Trifluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4,5-Trifluorophenyl)propan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trifluorophenyl)propan-2-one is primarily influenced by the presence of the trifluoromethyl group and the ketone functional group. These groups contribute to the compound’s reactivity and ability to interact with various molecular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4,5-Trifluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)propan-2-one: Lacks one fluorine atom, resulting in different reactivity and properties.
1-(2,4,5-Trimethoxyphenyl)propan-2-one: Contains methoxy groups instead of fluorine atoms, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(2,4,5-trifluorophenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLGEJVLRUMTMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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